

Thermogravimetric Analysis of Disperse Red 17: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 17*

Cat. No.: *B15556278*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, a monoazo dye, finds application in the textile and cosmetic industries.^{[1][2]} A thorough understanding of its thermal stability is crucial for quality control in manufacturing, predicting its environmental fate, and ensuring its stability in various formulations.

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of materials. This guide provides an in-depth overview of the thermogravimetric analysis of **Disperse Red 17**, including a detailed experimental protocol, expected thermal decomposition behavior, and data presentation.

Chemical Structure:

- IUPAC Name: 2-[N-(2-hydroxyethyl)-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol^[3]
- CAS Number: 3179-89-3^[4]
- Molecular Formula: C₁₇H₂₀N₄O₄^{[3][4]}
- Molecular Weight: 344.37 g/mol ^{[2][4]}

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section outlines a detailed protocol for performing TGA on **Disperse Red 17**. The parameters are based on established methods for the analysis of azo dyes.

Objective: To determine the thermal stability and decomposition characteristics of **Disperse Red 17** by measuring its mass loss as a function of temperature.

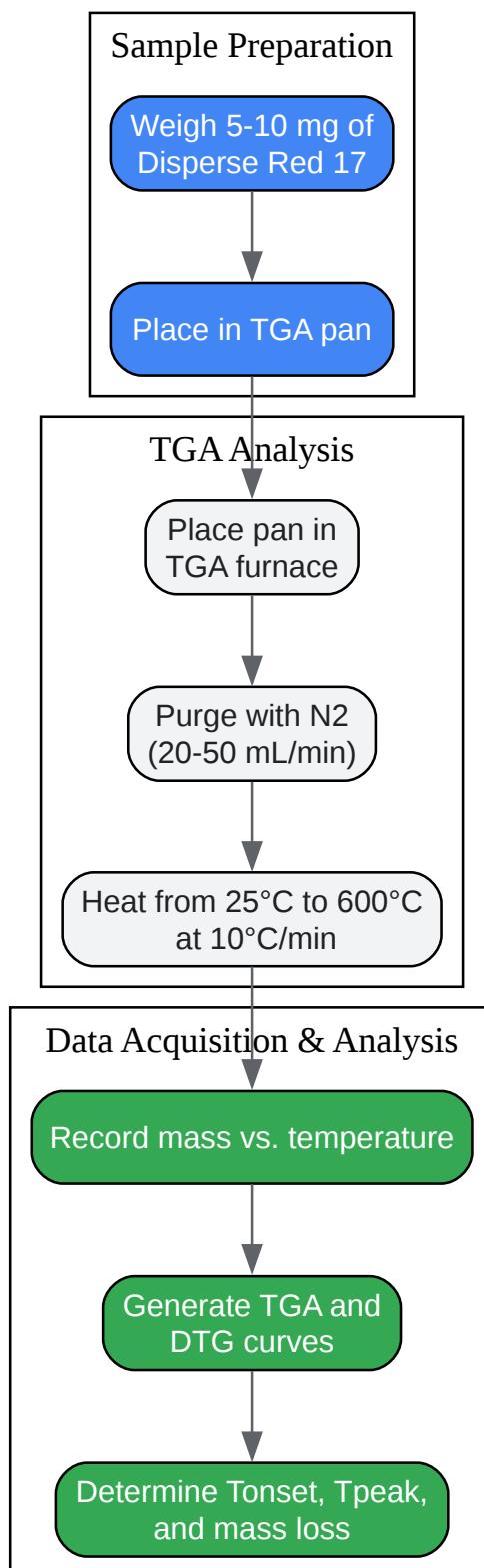
Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of **Disperse Red 17** powder into a ceramic or platinum TGA pan.
- **Instrument Setup:** Place the sample pan in the TGA furnace.
- **Atmosphere:** Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis to ensure an inert atmosphere.
- **Heating Program:** Heat the sample from ambient temperature (approximately 25 °C) to 600 °C at a constant heating rate of 10 °C/min.
- **Data Acquisition:** Continuously record the sample mass as a function of temperature. The instrument software will generate a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

Data Presentation and Interpretation

The quantitative data obtained from the TGA of **Disperse Red 17** should be summarized for clear interpretation and comparison.


Table 1: Summary of TGA Data for **Disperse Red 17**

Parameter	Expected Value Range	Description
Onset Decomposition Temperature (T_onset)	250 - 300 °C	The temperature at which significant thermal decomposition begins, characterized by the initial mass loss.
Peak Decomposition Temperature (T_peak)	300 - 350 °C	The temperature at which the maximum rate of mass loss occurs, identified as the peak in the DTG curve.
Mass Loss at 500 °C	50 - 70 %	The percentage of the initial sample mass that has been lost upon heating to 500 °C.
Residual Mass at 600 °C	30 - 50 %	The percentage of the initial sample mass remaining at the end of the analysis at 600 °C.

Note: The expected values are estimates based on the thermal behavior of structurally similar azo dyes. Actual experimental values may vary.

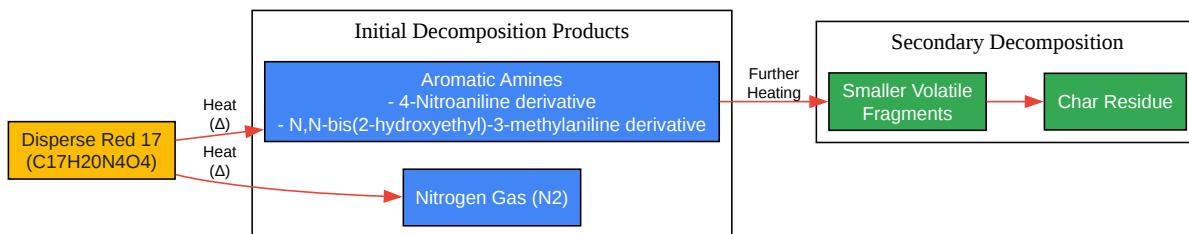

Visualization of Experimental Workflow and Decomposition Pathway

Diagram 1: Experimental Workflow for TGA of Disperse Red 17

[Click to download full resolution via product page](#)

Caption: Workflow for the thermogravimetric analysis of **Disperse Red 17**.

Diagram 2: Proposed Thermal Decomposition Pathway of **Disperse Red 17**[Click to download full resolution via product page](#)Caption: Proposed thermal decomposition pathway for **Disperse Red 17**.

Discussion of Thermal Decomposition

The thermal decomposition of azo dyes like **Disperse Red 17** is anticipated to initiate with the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This primary decomposition step is expected to result in the formation of nitrogen gas and various aromatic amine radicals.

The presence of an electron-withdrawing nitro group (-NO₂) on one of the aromatic rings is likely to influence the decomposition temperature. Following the initial azo bond cleavage, further fragmentation of the resulting aromatic structures is expected at higher temperatures, leading to the formation of smaller volatile compounds and a stable char residue. The DTG curve will likely show a primary, sharp peak corresponding to the main decomposition stage, with potentially broader, less defined peaks at higher temperatures representing the slower decomposition of the initial products.

Conclusion

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of **Disperse Red 17**. The detailed experimental protocol, structured data presentation, and visual diagrams of the workflow and decomposition pathway offer valuable resources for researchers and scientists. While the provided quantitative data is

based on estimations from similar compounds, the outlined methodology will enable the generation of precise empirical data for **Disperse Red 17**. A thorough understanding of its thermal properties is essential for its effective and safe application across various industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. worlddyeviety.com [worlddyeviety.com]
- 3. Disperse Red 17 | C17H20N4O4 | CID 4585870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dormer.com [dormer.com]
- To cite this document: BenchChem. [Thermogravimetric Analysis of Disperse Red 17: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556278#thermogravimetric-analysis-tga-of-disperse-red-17>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com